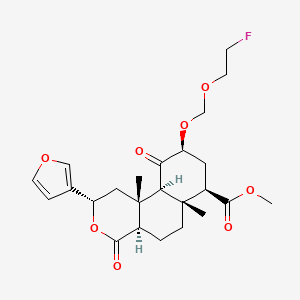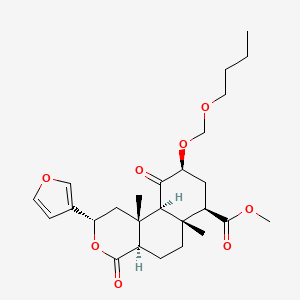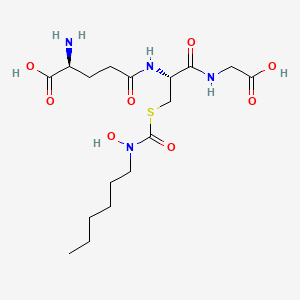![molecular formula C8H9BrN2S B10853082 2-[(4-Bromophenyl)methyl]isothiourea](/img/structure/B10853082.png)
2-[(4-Bromophenyl)methyl]isothiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Bromophenyl)methyl]isothiourea is an organosulfur compound that belongs to the class of isothioureas It is characterized by the presence of a bromophenyl group attached to a methyl isothiourea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)methyl]isothiourea typically involves the reaction of 4-bromobenzyl chloride with thiourea under basic conditions. The reaction proceeds through the nucleophilic substitution of the chloride by the thiourea, resulting in the formation of the isothiourea derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic attack.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-[(4-Bromophenyl)methyl]isothiourea can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The sulfur atom in the isothiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiourea derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Formation of azide or nitrile derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiourea derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of nitric oxide synthase.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[(4-Bromophenyl)methyl]isothiourea involves its interaction with specific molecular targets. In biological systems, it is known to inhibit nitric oxide synthase by binding to the enzyme’s active site, thereby preventing the production of nitric oxide. This inhibition can lead to various therapeutic effects, such as reducing inflammation and inhibiting tumor growth.
相似化合物的比较
Similar Compounds
Thiourea: A simpler analog with similar chemical properties but lacking the bromophenyl group.
Phenylisothiourea: Similar structure but with a phenyl group instead of a bromophenyl group.
Benzylisothiourea: Contains a benzyl group instead of a bromophenyl group.
Uniqueness
2-[(4-Bromophenyl)methyl]isothiourea is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. The bromine atom can participate in additional interactions, such as halogen bonding, which can enhance the compound’s binding affinity to molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
(4-bromophenyl)methyl carbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2S/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2,(H3,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSDEUYGDYUEQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC(=N)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

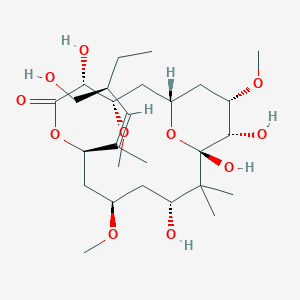
![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(4-bromophenyl)-hydroxyphosphoryl]methyl]-3-[3-[4-(3-chlorophenyl)phenyl]-1,2-oxazol-5-yl]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid](/img/structure/B10853014.png)
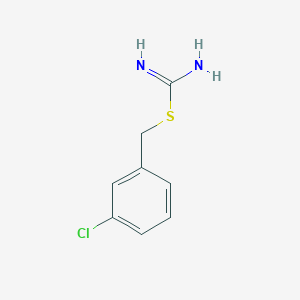
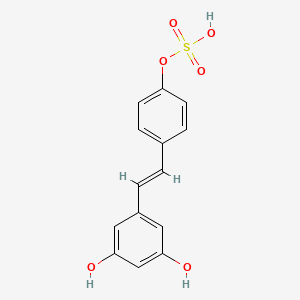
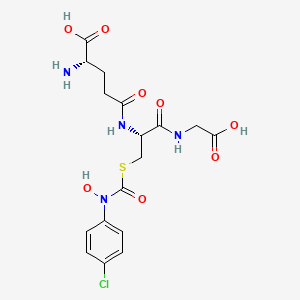
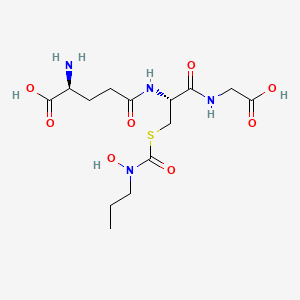
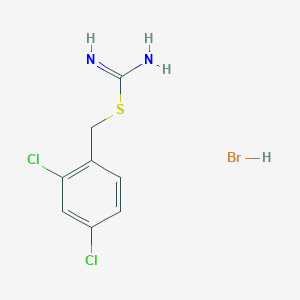
![N-[[4-(benzamidocarbamoyl)cyclohexyl]methyl]-2-nitro-4-(trifluoromethyl)cyclohexane-1-sulfonamide](/img/structure/B10853059.png)
![2-[[4-[2-[1-[(3-Chlorophenyl)methyl]cyclohex-2-en-1-yl]ethoxy]phenyl]methyl]guanidine](/img/structure/B10853069.png)
![4-Bromo-N-[4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-benzenesulfonamide](/img/structure/B10853075.png)
